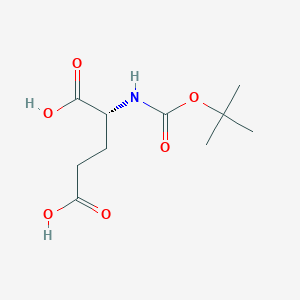

BOC-D-GLU-OH

Description

The exact mass of the compound Boc-D-glutamic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO6/c1-10(2,3)17-9(16)11-6(8(14)15)4-5-7(12)13/h6H,4-5H2,1-3H3,(H,11,16)(H,12,13)(H,14,15)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQTUACKQXJNHFQ-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90427060 | |

| Record name | Boc-D-Glu-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34404-28-9 | |

| Record name | Boc-D-Glu-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R)-2-{[(tert-butoxy)carbonyl]amino}pentanedioic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to N-tert-Butoxycarbonyl-D-glutamic acid (BOC-D-GLU-OH)

This technical guide provides a comprehensive overview of N-tert-butoxycarbonyl-D-glutamic acid (this compound), a crucial derivative of the amino acid D-glutamic acid. This compound is widely utilized as a fundamental building block in the fields of peptide synthesis and pharmaceutical research. Its protected nature allows for the controlled and sequential assembly of amino acids to form complex peptide chains, which are pivotal in the development of novel therapeutics.

Core Chemical and Physical Properties

This compound is a white to off-white solid at room temperature. The tert-butyloxycarbonyl (Boc) protecting group on the amino function enhances its stability and solubility in organic solvents, facilitating its use in various synthetic protocols.

Data Presentation

A summary of the key quantitative data for this compound and its related derivatives is presented below for easy comparison.

| Property | Value | References |

| This compound | ||

| Molecular Formula | C₁₀H₁₇NO₆ | [1][2][3][4] |

| Molecular Weight | 247.25 g/mol | [1][2][3] |

| CAS Number | 34404-28-9 | [1][2] |

| Appearance | White to off-white solid | [1][2] |

| Melting Point | 108-115 °C (decomposes) | [3] |

| Optical Rotation ([α]20/D) | +15.5° (c=1 in MeOH) | [3] |

| Boc-D-Glu(OtBu)-OH | ||

| Molecular Formula | C₁₄H₂₅NO₆ | [5][6] |

| Molecular Weight | 303.35 g/mol | [5][6] |

| CAS Number | 104719-63-3 | [5][6] |

| Boc-D-Glu(OBzl)-OH | ||

| Molecular Formula | C₁₇H₂₃NO₆ | [7] |

| Molecular Weight | 337.4 g/mol | [7] |

| CAS Number | 35793-73-8 | [7] |

| Boc-D-Glu-OMe | ||

| Molecular Formula | C₁₁H₁₉NO₆ | [8] |

| Molecular Weight | 261.4 g/mol | [8] |

| CAS Number | 55227-00-4 | [8] |

| Boc-D-Glu-OFm | ||

| Molecular Formula | C₂₄H₂₇NO₆ | [9] |

| Molecular Weight | 425.48 g/mol | [9] |

| CAS Number | 214630-10-1 | [9] |

Applications in Research and Drug Development

This compound is a valuable component in the synthesis of peptides and peptidomimetics. The presence of the D-enantiomer can confer increased metabolic stability to the resulting peptide by making it resistant to enzymatic degradation.[10]

Key applications include:

-

Peptide Synthesis : It serves as a protected amino acid for incorporation into peptide sequences during solid-phase peptide synthesis (SPPS) or solution-phase synthesis.[11]

-

Drug Development : The structural characteristics of this compound make it a valuable building block in the design of pharmaceutical compounds, including the creation of prodrugs to enhance bioavailability.[11][12]

-

Neuroscience Research : It is used in the development of glutamate analogs to study neurotransmitter systems and neurological disorders.[11]

-

Bioconjugation : This compound facilitates the attachment of biomolecules to other molecules or surfaces, which is critical in diagnostics and therapeutic applications.[8][11]

Experimental Protocols

General Synthesis of Boc-Protected D-Glutamic Acid

The synthesis of this compound typically involves the protection of the amino group of D-glutamic acid using di-tert-butyl dicarbonate (Boc₂O).[3][13]

Materials:

-

D-glutamic acid

-

Dioxane

-

1 M Sodium Hydroxide (NaOH)

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Ethyl acetate

-

1 M Hydrochloric Acid (HCl)

Procedure:

-

Dissolve D-glutamic acid in a 1:1 mixture of dioxane and 1 M aqueous NaOH in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate portion-wise while maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Concentrate the reaction mixture under reduced pressure to remove the dioxane.

-

Wash the aqueous residue with ethyl acetate to remove any unreacted (Boc)₂O.

-

Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1 M HCl.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield this compound.[3][13]

Use in Solid-Phase Peptide Synthesis (SPPS) - Boc/Bzl Strategy

This compound is a key reagent in the Boc/Bzl strategy for SPPS. In this methodology, the N-terminal α-amino group is temporarily protected by the acid-labile Boc group, while side-chain functional groups are protected by more acid-stable groups like benzyl (Bzl) esters.

Key Steps:

-

Resin Loading : The C-terminal amino acid is first attached to a solid support (e.g., Merrifield resin).

-

Deprotection : The Boc group of the resin-bound amino acid is removed using an acid, typically trifluoroacetic acid (TFA) in dichloromethane (DCM).[14]

-

Neutralization : The resulting ammonium salt is neutralized with a base like diisopropylethylamine (DIEA) to liberate the free amine.[14]

-

Coupling : The next Boc-protected amino acid (e.g., this compound, with its side chain protected as a benzyl ester) is activated using a coupling reagent (e.g., HBTU, HATU) and then added to the resin to form a new peptide bond.[10][15]

-

Repeat Cycle : The deprotection, neutralization, and coupling steps are repeated to elongate the peptide chain.

-

Cleavage : Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid like anhydrous hydrogen fluoride (HF).[14]

Mandatory Visualizations

Synthesis of this compound

Caption: General workflow for the synthesis of this compound.

This compound in Solid-Phase Peptide Synthesis (SPPS)

Caption: Workflow of this compound in a Boc-SPPS cycle.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.cn [medchemexpress.cn]

- 3. benchchem.com [benchchem.com]

- 4. Glutamate (Glu) Amino Acid - Creative Peptides [creative-peptides.com]

- 5. echemi.com [echemi.com]

- 6. peptide.com [peptide.com]

- 7. peptide.com [peptide.com]

- 8. chemimpex.com [chemimpex.com]

- 9. chemimpex.com [chemimpex.com]

- 10. benchchem.com [benchchem.com]

- 11. chemimpex.com [chemimpex.com]

- 12. Recent Advances in Poly(α-L-glutamic acid)-Based Nanomaterials for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. rsc.org [rsc.org]

An In-depth Technical Guide to N-(tert-Butoxycarbonyl)-D-glutamic acid (BOC-D-GLU-OH)

This technical guide provides a comprehensive overview of the structure, stereochemistry, and physicochemical properties of N-(tert-butoxycarbonyl)-D-glutamic acid (BOC-D-GLU-OH). It is intended for researchers, scientists, and drug development professionals who utilize this protected amino acid in peptide synthesis and other areas of medicinal chemistry. This document includes detailed experimental protocols for its synthesis and characterization, along with a visual representation of the general experimental workflow.

Core Concepts: Structure and Stereochemistry

This compound is a derivative of the naturally occurring amino acid D-glutamic acid. The defining features of its structure are the tert-butoxycarbonyl (BOC) protecting group attached to the alpha-amino group and the presence of two carboxylic acid functional groups.

The stereochemistry of this compound is crucial for its application in the synthesis of stereochemically pure peptides and other chiral molecules. The "D" designation in its name signifies that the stereocenter at the alpha-carbon has the (R) configuration according to the Cahn-Ingold-Prelog priority rules. This is in contrast to the more common L-glutamic acid, which has the (S) configuration at the alpha-carbon. The presence of the BOC group prevents unwanted reactions at the amino group during chemical synthesis, allowing for controlled peptide bond formation.

Physicochemical Properties

The physicochemical properties of this compound are essential for its handling, storage, and reactivity in synthetic protocols. The following table summarizes key quantitative data for this compound.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₇NO₆ | [1] |

| Molecular Weight | 247.25 g/mol | [1][2] |

| Appearance | White to off-white powder or crystals | [3] |

| Melting Point | ~110 °C (decomposes) | [2] |

| Optical Rotation ([α]20/D) | +15.5° (c=1 in MeOH) | [1] |

| Solubility | Soluble in organic solvents like methanol, DMSO, and DMF | [3] |

| Density (Predicted) | 1.3±0.1 g/cm³ | [4] |

| Boiling Point (Predicted) | 435.9°C at 760 mmHg | [4] |

| Flash Point (Predicted) | 217.4±25.9 °C | [4] |

| pKa (Predicted) | 3.84 ± 0.10 | [1] |

| Storage Temperature | 2-8°C | [2][3] |

Experimental Protocols

The following sections detail the methodologies for the synthesis and characterization of this compound.

Synthesis of this compound

The synthesis of this compound is typically achieved through the protection of the amino group of D-glutamic acid using di-tert-butyl dicarbonate (Boc₂O).[1]

Materials:

-

D-Glutamic acid

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dioxane or Tetrahydrofuran (THF)

-

Water

-

Sodium hydroxide or Triethylamine

-

Citric acid or Hydrochloric acid

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution: Dissolve D-glutamic acid (1 equivalent) in a suitable solvent system, such as a mixture of dioxane and water.[1]

-

Basification: Add a base like sodium hydroxide to the solution to deprotonate the amino group, making it nucleophilic.[1]

-

Addition of Boc₂O: Add di-tert-butyl dicarbonate (typically 1.1 equivalents) to the reaction mixture.[1]

-

Reaction: Stir the mixture at room temperature for several hours to overnight to allow the reaction to complete.[1]

-

Work-up: Acidify the reaction mixture to a pH of 2-3 with an acid like citric acid.[1]

-

Extraction: Extract the product into an organic solvent such as ethyl acetate.

-

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.[1]

-

Isolation: Remove the solvent under reduced pressure to yield the crude product.

-

Purification: If necessary, purify the crude product by recrystallization or column chromatography.[1]

Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the nine protons of the Boc group at approximately 1.38 ppm.[5] The protons of the glutamic acid backbone will also be present, with the alpha-hydrogen appearing around 4.45 ppm and the beta and gamma methylene protons appearing between 2.25 and 2.55 ppm.[5] The NH proton of the carbamate can be observed around 5.25 ppm.[5]

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbons of the Boc and carboxylic acid groups, the quaternary carbon of the Boc group, and the carbons of the glutamic acid backbone.

High-Performance Liquid Chromatography (HPLC):

-

Purity Analysis: Reversed-phase HPLC can be employed to assess the purity of the final product. A C18 column with a gradient of water and acetonitrile containing a small amount of an acid like trifluoroacetic acid (TFA) is a common method.

-

Chiral Purity: To confirm the enantiomeric purity of the D-isomer, chiral HPLC is necessary, which requires a specific chiral stationary phase.

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS), often using electrospray ionization (ESI), can be utilized to confirm the elemental composition of the molecule.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General workflow for the synthesis and purification of this compound.

References

Synthesis and Purification of BOC-D-GLU-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of N-tert-butoxycarbonyl-D-glutamic acid (BOC-D-GLU-OH), a critical building block in peptide synthesis and various pharmaceutical applications. This document outlines the detailed experimental protocols for its preparation and subsequent purification, supported by key characterization data.

Core Data Summary

The following tables summarize the essential physicochemical and characterization data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₇NO₆ |

| Molecular Weight | 247.25 g/mol |

| Appearance | White solid |

| Melting Point | 108-115 °C (decomposes)[1] |

| Optical Rotation [α]²⁰/D | +15.5° (c=1 in MeOH)[1] |

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Peaks/Signals |

| ¹H NMR | Signals around 1.38 ppm (singlet, 9H, -C(CH₃)₃), 2.25 and 2.55 ppm (multiplets, 4H, -CH₂-CH₂-), 4.45 ppm (multiplet, 1H, α-CH), and 5.25 ppm (singlet, 1H, -NH)[2]. |

| FTIR (cm⁻¹) | Broad stretch around 3360 cm⁻¹ (O-H), sharp peaks around 2975, 2933, 2869 cm⁻¹ (C-H), a strong peak around 1710-1730 cm⁻¹ (C=O of carbamate and carboxylic acids), and peaks around 1170-1190 cm⁻¹ (C-O)[2]. |

Experimental Protocols

I. Synthesis of this compound

This protocol details the protection of the amino group of D-glutamic acid using di-tert-butyl dicarbonate ((Boc)₂O).

Materials:

-

D-Glutamic acid

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium hydroxide (NaOH)

-

Dioxane

-

Water

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Ice bath

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution: In a round-bottom flask, dissolve D-glutamic acid in a 1:1 mixture of dioxane and 1 M aqueous NaOH.

-

Cooling: Cool the solution to 0 °C in an ice bath with continuous stirring.

-

Addition of (Boc)₂O: Add di-tert-butyl dicarbonate portion-wise to the cooled solution while maintaining the temperature at 0 °C[3].

-

Reaction: Allow the reaction mixture to warm to room temperature and stir overnight[3].

-

Solvent Removal: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the dioxane[3].

-

Work-up:

-

Extraction:

-

Washing and Drying:

-

Isolation of Crude Product:

II. Purification of this compound

The crude product can be purified by recrystallization to obtain a crystalline white solid.

Materials:

-

Crude this compound

-

A weak polar solvent (e.g., n-hexane, diethyl ether)[5]

-

Seed crystals of pure this compound (optional, but recommended)

-

Beaker or flask

-

Spatula

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Inducing Crystallization:

-

If the crude product is an oil, add a small amount of pure this compound seed crystal to induce crystallization. Let it stand at room temperature until the oil completely solidifies[5].

-

-

Pulping/Recrystallization:

-

Isolation of Pure Product:

-

Filter the white solid using a Büchner funnel.

-

Wash the solid with a small amount of cold solvent.

-

-

Drying: Dry the purified this compound under reduced pressure to obtain a white crystalline solid.

Synthesis and Purification Workflow

The following diagram illustrates the logical workflow for the synthesis and purification of this compound.

Caption: Workflow for the synthesis and purification of this compound.

References

A Comprehensive Technical Guide to the Safe Handling of BOC-D-GLU-OH

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety data and handling precautions for N-tert-Butoxycarbonyl-D-glucosamine (BOC-D-GLU-OH). The information is compiled and presented to ensure safe laboratory practices for professionals involved in research and development.

Core Safety and Hazard Information

This compound is a chemical compound widely used in synthetic and medicinal chemistry. While some safety data sheets indicate that it is not classified as hazardous under the 2012 OSHA Hazard Communication Standard, it is crucial to handle all chemicals with appropriate caution.[1] Potential hazards, although not formally classified, may include skin, eye, and respiratory tract irritation upon direct contact or inhalation.[2]

Hazard Identification and Classification

The following table summarizes the hazard identification for this compound and its derivatives based on available safety data sheets. It is important to note that classifications can vary between suppliers.

| Hazard Category | Classification | Pictogram | Signal Word | Hazard Statements (H-phrases) | Precautionary Statements (P-phrases) |

| Acute Oral Toxicity | Not Classified / Harmful if swallowed[2][3] | GHS07 (Exclamation Mark)[3] | Warning[3] | H302: Harmful if swallowed[3] | P264, P270, P301+P312, P501 |

| Skin Corrosion/Irritation | Not Classified / Causes skin irritation[2][3] | GHS07 (Exclamation Mark)[3] | Warning[3] | H315: Causes skin irritation[3] | P264, P280, P302+P352, P332+P313, P362 |

| Serious Eye Damage/Irritation | Not Classified / Causes serious eye irritation[2][3] | GHS07 (Exclamation Mark)[3] | Warning[3] | H319: Causes serious eye irritation[3] | P264, P280, P305+P351+P338, P337+P313 |

| Specific Target Organ Toxicity (Single Exposure) | Not Classified / May cause respiratory irritation[2][3] | GHS07 (Exclamation Mark)[3] | Warning[3] | H335: May cause respiratory irritation[3] | P261, P271, P304+P340, P312, P403+P233, P405, P501 |

Note: Data is aggregated from multiple sources and may pertain to closely related structures. Always refer to the specific SDS provided by the supplier.

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is essential for safe handling and storage.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₇NO₆ | [4][5] |

| Molecular Weight | 247.25 g/mol | [4][5][6] |

| Appearance | Solid | [7] |

| Melting Point | 108-115 °C (decomposes) | [4][5] |

| Optical Rotation ([α]20/D) | +15.5° (c=1 in MeOH) | [4] |

| Storage Temperature | 2-8°C | [6] |

Experimental Protocols: Safe Handling Procedures

Adherence to standardized protocols is critical to minimize exposure and ensure a safe working environment.

Personal Protective Equipment (PPE)

The following PPE should be worn at all times when handling this compound:

| PPE Type | Specification |

| Eye Protection | Safety glasses with side-shields or goggles conforming to EN166 or NIOSH standards.[8][9][10] |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use.[2][8] |

| Body Protection | Laboratory coat.[2] |

| Respiratory Protection | For nuisance exposures or when generating dust, use a NIOSH-approved N95 or P1 particle respirator.[6][8] |

Weighing and Transferring

-

Preparation : Ensure the work area, such as a chemical fume hood or a designated area with local exhaust ventilation, is clean and free of clutter.[11][12]

-

Equipment : Use a calibrated analytical balance. Have appropriate spatulas and weighing paper or boats ready.

-

Procedure :

Dissolution

-

Solvent Selection : Choose a suitable solvent based on the experimental requirements. This compound is often dissolved in mixtures of organic solvents like dioxane or THF and water.[4]

-

Procedure :

-

In a well-ventilated area, add the weighed this compound to the reaction vessel containing the solvent.

-

Stir the mixture at room temperature until the solid is fully dissolved.[4]

-

Emergency Procedures

| Exposure Type | First-Aid Measures |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[2] |

| Skin Contact | Wash off with soap and plenty of water.[2] |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[8] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[2] |

Storage and Disposal

Storage : Store in a cool, dry, and well-ventilated place.[11][12] Keep the container tightly closed and store at temperatures between 2-8°C.[6]

Disposal : Dispose of waste in accordance with federal, state, and local environmental control regulations.[2]

Visualized Workflows

The following diagrams illustrate key logical relationships and workflows for handling this compound safely.

Caption: Workflow for the safe handling of chemical compounds.

Caption: Logic for selecting appropriate personal protective equipment.

References

- 1. fishersci.com [fishersci.com]

- 2. peptide.com [peptide.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. benchchem.com [benchchem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Boc-Glu-OH = 98.0 T 2419-94-5 [sigmaaldrich.com]

- 7. echemi.com [echemi.com]

- 8. capotchem.cn [capotchem.cn]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. echemi.com [echemi.com]

- 12. echemi.com [echemi.com]

An In-depth Technical Guide to the Solubility of BOC-D-GLU-OH in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-tert-Butoxycarbonyl-D-glutamic acid (BOC-D-GLU-OH), a crucial protected amino acid in peptide synthesis and pharmaceutical development. Understanding its solubility in various organic solvents is paramount for optimizing reaction conditions, purification protocols, and formulation strategies. This document compiles available solubility data, outlines detailed experimental methodologies for solubility determination, and presents a logical workflow for these procedures.

Core Principles of Protected Amino Acid Solubility

The solubility of N-Boc protected amino acids such as this compound is primarily dictated by the interplay of the polar carboxylic acid groups, the nonpolar tert-butoxycarbonyl (Boc) protecting group, and the overall molecular structure. Generally, these molecules exhibit favorable solubility in polar aprotic solvents capable of hydrogen bonding.[1][2] Factors such as solvent polarity, pH, and the presence of salts can significantly influence solubility.[1][3] For instance, amino acids tend to be least soluble at their isoelectric point and more soluble in acidic or basic conditions due to the formation of charged species.[1] While many amino acids are soluble in water, their protected counterparts often show enhanced solubility in organic solvents.[4]

Quantitative and Qualitative Solubility Data

Direct quantitative solubility data for this compound is not extensively published. However, data for its close structural analog, N-Boc-L-glutamic acid, serves as a strong proxy due to their similar chemical properties. It is important to note that minor variations in solubility between D- and L-isomers may exist. The following table summarizes the available quantitative and qualitative solubility information.

| Solvent | Molar Mass ( g/mol ) | Solubility | Conditions |

| Dimethyl Sulfoxide (DMSO) | 78.13 | 100 mg/mL (404.45 mM) | Sonication may be required for dissolution. Use of fresh, anhydrous DMSO is recommended as hygroscopic DMSO can affect solubility.[1] |

| Methanol (MeOH) | 32.04 | Soluble | A specific rotation measurement is reported in methanol (c=1), implying solubility. |

| Water | 18.02 | Soluble | [1] |

| Chloroform | 119.38 | Soluble | [1] |

| Dichloromethane (DCM) | 84.93 | Soluble | [1] |

| Ethyl Acetate | 88.11 | Soluble | [1] |

| Acetone | 58.08 | Soluble | [1] |

| N,N-Dimethylformamide (DMF) | 73.09 | Soluble | Generally a good solvent for protected amino acids.[3][5][6] |

| Tetrahydrofuran (THF) | 72.11 | Soluble | Used as a solvent in reactions involving this compound.[6][7] |

Experimental Protocol: Equilibrium Solubility Determination

The following protocol describes the equilibrium solubility method, a reliable technique to determine the solubility of this compound in a specific solvent. This method involves creating a saturated solution and quantifying the dissolved solute, often via High-Performance Liquid Chromatography (HPLC).

Materials:

-

This compound

-

Selected organic solvents (HPLC grade)

-

Vials with screw caps

-

Magnetic stirrer and stir bars or orbital shaker

-

Temperature-controlled environment (e.g., incubator or water bath)

-

Syringe filters (e.g., 0.22 µm)

-

Volumetric flasks and pipettes

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The presence of undissolved solid is crucial to ensure a saturated solution at equilibrium.[1]

-

Add a known volume of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled environment set to the desired experimental temperature.

-

Agitate the mixtures using a magnetic stirrer or orbital shaker for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to let the excess solid settle.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Immediately filter the aliquot through a syringe filter to remove any suspended solid particles.[1]

-

-

Sample Analysis (HPLC):

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the HPLC method.[1]

-

Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved this compound.

-

-

Quantification:

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Use the calibration curve to accurately determine the concentration of this compound in the diluted sample.[1]

-

Calculate the solubility in the original solvent by accounting for the dilution factor.

-

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the equilibrium solubility determination protocol.

Caption: Workflow for Equilibrium Solubility Determination.

This guide provides foundational knowledge and practical steps for working with this compound. For novel solvent systems or specific applications, empirical determination of solubility using the outlined protocol is highly recommended.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. An effective organic solvent system for the dissolution of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Amino Acids and Derivatives 6 page [m.chemicalbook.com]

- 5. Boc-N-Me-D-Glu-OH | Benchchem [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. academic.oup.com [academic.oup.com]

Commercial Suppliers of BOC-D-GLU-OH: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of commercial suppliers for N-tert-Butoxycarbonyl-D-glutamic acid (BOC-D-GLU-OH), a critical reagent for researchers, scientists, and drug development professionals. This document outlines key quantitative data from various suppliers, details experimental protocols for its application, and presents visual diagrams of relevant biochemical pathways and experimental workflows.

This compound is a protected form of the non-proteinogenic amino acid D-glutamic acid. The tert-Butoxycarbonyl (Boc) protecting group on the amino functionality allows for its controlled incorporation into peptides and other complex organic molecules. This derivative is particularly valuable in the synthesis of peptide-based therapeutics, where the inclusion of D-amino acids can enhance metabolic stability and modulate biological activity.

Quantitative Data from Commercial Suppliers

Sourcing high-quality this compound is crucial for reproducible research outcomes. The following table summarizes key specifications from various commercial suppliers. Please note that purity and other specifications can vary by lot, and it is recommended to consult the supplier's certificate of analysis for the most accurate information.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Optical Rotation | Storage |

| Sigma-Aldrich | Boc-Glu-OH | 2419-94-5 | C₁₀H₁₇NO₆ | 247.25 | ≥98.0% (T) | [α]20/D −14.5±2°, c = 1% in methanol[1] | 2-8°C[1] |

| Chem-Impex | Boc-D-glutamic acid | 34404-28-9 | C₁₀H₁₇NO₆ | 247.25 | ≥ 98% (HPLC)[2] | [a]D22 = +13.5 ± 2º (C=1 in MeOH)[2] | 0-8°C[2] |

| MedchemExpress | This compound | HY-W039449 | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |

| BLDpharm | Boc-D-Glu(OtBu)-OH | 104719-63-3 | Not Specified | Not Specified | 97% | Not Specified | Not Specified |

| Aapptec Peptides | Boc-D-Glu(OBzl)-OH | 35793-73-8 | C₁₇H₂₃NO₆ | Not Specified | Not Specified | Not Specified | Not Specified |

| BroadPharm | BOC-D-GLU(OBZL)-OH | 35793-73-8 | Not Specified | Not Specified | Not Specified | Not Specified | -20°C[3] |

| CP Lab Safety | BioReagent, this compound | 34404-28-9 | C₁₀H₁₇NO₆ | 247.2 | BioReagent Grade | Not Specified | Not Specified |

| Chengdu Alfa Biotechnology | This compound | 34404-28-9 | Not Specified | 247.2 | 99% (HPLC) | Not Specified | Not Specified |

Experimental Protocols

The primary application of this compound is in solid-phase peptide synthesis (SPPS). The following is a generalized protocol for the incorporation of a BOC-protected amino acid into a growing peptide chain.

Protocol: Incorporation of this compound in Solid-Phase Peptide Synthesis (Boc Chemistry)

1. Resin Preparation:

- Start with a suitable resin (e.g., Merrifield resin) pre-loaded with the C-terminal amino acid of the target peptide.

- Swell the resin in an appropriate solvent, such as dichloromethane (DCM) or dimethylformamide (DMF), for 30-60 minutes.

2. Boc Deprotection:

- Treat the resin with a solution of trifluoroacetic acid (TFA) in DCM (typically 25-50% v/v) to remove the Boc protecting group from the N-terminus of the resin-bound amino acid.

- The reaction is typically complete in 30 minutes at room temperature.

- Wash the resin thoroughly with DCM to remove excess TFA and the cleaved Boc group.

- Neutralize the resulting trifluoroacetate salt with a solution of a tertiary amine, such as diisopropylethylamine (DIPEA), in DCM.

- Wash the resin again with DCM and DMF to prepare for the coupling step.

3. Coupling of this compound:

- Dissolve this compound (typically 3-4 equivalents relative to the resin loading) and a coupling reagent (e.g., HBTU, HATU, or DCC with HOBt) in DMF.

- Add a base, such as DIPEA or N-methylmorpholine (NMM), to the activation mixture.

- Add the activated this compound solution to the deprotected resin.

- Allow the coupling reaction to proceed for 1-2 hours at room temperature. The reaction progress can be monitored using a colorimetric test such as the Kaiser test.

4. Capping (Optional):

- To block any unreacted amino groups and prevent the formation of deletion sequences, the resin can be treated with an acetylating agent, such as acetic anhydride.

5. Repetition:

- Repeat steps 2 and 3 for each subsequent amino acid to be added to the peptide chain.

6. Cleavage and Deprotection:

- Once the peptide synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).

7. Purification:

- The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Signaling Pathway

While this compound itself is a synthetic building block, the D-glutamate core is relevant to neurotransmission, particularly as a modulator of the N-methyl-D-aspartate (NMDA) receptor. Peptides containing D-glutamate derivatives can act as antagonists at the NMDA receptor, which is implicated in various neurological processes.

References

Methodological & Application

Application Notes and Protocols for the Use of Boc-D-Glu-OH in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of Boc-D-Glu-OH and its derivatives in solid-phase peptide synthesis (SPPS). The focus is on the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy, a robust method for SPPS.[1] Special consideration is given to the incorporation of sterically hindered residues like N-methylated amino acids, for which Boc-N-Me-D-Glu-OH serves as a key example.

Introduction

The incorporation of D-amino acids and their N-methylated analogs into peptide sequences is a critical strategy in medicinal chemistry. These modifications can enhance therapeutic properties by increasing metabolic stability against enzymatic degradation, improving cell permeability, and constraining peptide conformation to boost receptor affinity and selectivity.[2]

The synthesis of peptides containing these modified residues, however, presents unique challenges. For instance, the steric hindrance from the N-methyl group in Boc-N-Me-D-Glu-OH can significantly impede coupling reactions, necessitating optimized protocols and more potent coupling reagents to achieve high yields and purity.[2][3]

Data Presentation

The following tables summarize typical quantitative data for the solid-phase synthesis of peptides incorporating a Boc-protected D-glutamic acid residue. These values are illustrative and can vary depending on the specific peptide sequence, scale, and instrumentation.[1]

Table 1: Typical Parameters for SPPS of a Peptide Containing Boc-N-Me-D-Glu(OBzl)-OH

| Parameter | Value | Notes |

| Resin Substitution | 0.5 - 1.0 mmol/g | Merrifield or PAM resins are commonly used for peptide acids.[1][2] |

| Coupling Efficiency (Standard Amino Acids) | >99% | Monitored by qualitative tests like the Kaiser or Isatin test.[1] |

| Coupling Efficiency (Boc-N-Me-D-Glu) | ~95-98% | May necessitate double coupling or the use of optimized reagents like HATU.[1][3] |

| Overall Crude Peptide Yield | 60 - 80% | Dependent on the length and sequence of the peptide.[1] |

| Crude Peptide Purity (by HPLC) | 50 - 70% | Purification via preparative RP-HPLC is typically required.[1] |

| Final Purified Peptide Yield | 20 - 40% | Represents the yield after purification.[1] |

Table 2: Recommended Coupling Reagents for Hindered Amino Acids like Boc-N-Me-D-Glu-OH

| Coupling Reagent | Relative Efficiency | Notes |

| HATU | Very High | Often the first choice for difficult couplings, though it can be costly.[3] |

| HCTU | Very High | A more cost-effective alternative to HATU with similar efficiency.[3] |

| PyBOP | High | Effective for many N-methylated amino acids, but may be less effective than HATU/HCTU for extremely hindered couplings.[3] |

| DIC/HOBt | Moderate to Low | Standard carbodiimide reagents often result in lower coupling efficiencies for sterically hindered amino acids.[3][4] |

Experimental Protocols

The following are detailed methodologies for the key steps in solid-phase peptide synthesis using this compound and its derivatives.

Resin Selection and Preparation

-

Resin Types : For the synthesis of peptide acids using the Boc/Bzl strategy, Merrifield or PAM (phenylacetamidomethyl) resins are commonly employed.[2] For peptide amides, MBHA (methylbenzhydrylamine) or BHA (benzhydrylamine) resins are the standards.[2]

-

Side Chain Protection : The side chain of glutamic acid is typically protected as a benzyl ester (OBzl) to be compatible with the final HF cleavage. Thus, the building block used is often Boc-D-Glu(OBzl)-OH or Boc-N-Me-D-Glu(OBzl)-OH.[2]

-

Resin Swelling : Before initiating the synthesis, the resin must be swollen. Add the appropriate solvent (e.g., Dichloromethane - DCM) to the resin in the reaction vessel and allow it to swell for at least 30 minutes at room temperature.[5]

Boc Deprotection

This step removes the temporary Nα-Boc protecting group at each cycle of the synthesis.

-

Swell the peptide-resin in DCM.[2]

-

Treat the resin with a solution of 25-50% Trifluoroacetic Acid (TFA) in DCM for 1-2 minutes (pre-wash).[2]

-

Drain the solution and add a fresh solution of 25-50% TFA in DCM.[2]

-

Agitate the mixture for 20-30 minutes.[2]

-

Filter the resin and wash thoroughly with DCM to remove residual TFA and the cleaved Boc group.[2]

Neutralization

Following Boc deprotection, the protonated N-terminal amine must be neutralized to the free amine to allow for the subsequent coupling reaction.[2]

-

Wash the peptide-resin with isopropanol (IPA) and then with DCM.[2]

-

Treat the resin with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM or N-methyl-2-pyrrolidone (NMP) for 5-10 minutes.[2]

-

Filter the resin and wash it thoroughly with DCM or NMP to remove excess base.[2]

Coupling of Boc-D-Glu(OBzl)-OH

The following protocol is optimized for sterically hindered amino acids like Boc-N-Me-D-Glu(OBzl)-OH using HATU as the coupling reagent.

-

Pre-activation : In a separate vessel, dissolve Boc-N-Me-D-Glu(OBzl)-OH (3-4 equivalents relative to resin substitution) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (3-4 equivalents) in NMP or dimethylformamide (DMF).[2]

-

Add DIEA (6-8 equivalents) to the activation mixture and allow it to react for 2-5 minutes.[2]

-

Coupling : Add the pre-activated amino acid solution to the neutralized peptide-resin.[2]

-

Agitate the reaction mixture for 2-4 hours. The reaction progress can be monitored using a qualitative test such as the bromophenol blue test, as the Kaiser test gives a weak or no color change for N-methylated amines.[2]

-

After the reaction is complete, filter the resin and wash it thoroughly with NMP or DMF, followed by DCM.[2]

-

If the coupling is incomplete, a second coupling can be performed.[2]

Final Cleavage and Deprotection

The final step involves the cleavage of the peptide from the resin and the simultaneous removal of the side-chain protecting groups. This procedure is hazardous and requires specialized equipment and safety precautions.[2]

-

"Low HF" Step (for sensitive residues) : If the peptide contains sensitive residues, a two-stage cleavage is recommended. First, treat the resin with a mixture of HF/p-cresol/p-thiocresol/dimethyl sulfide for 2 hours at 0°C.

-

"High HF" Step : Remove the "low HF" mixture by evaporation. Treat the resin with neat HF, typically with a scavenger like anisole or p-cresol (e.g., HF/anisole 9:1 v/v), for 1 hour at 0°C to cleave the peptide from the resin and remove the remaining protecting groups.[2]

-

Work-up : Evaporate the HF under a stream of nitrogen.[2]

-

Precipitate the crude peptide with cold diethyl ether.[2]

-

Wash the peptide precipitate with cold ether to remove scavengers and organic byproducts.[2]

-

Dissolve the crude peptide in an appropriate aqueous buffer (e.g., dilute acetic acid) and lyophilize.[2]

An alternative to HF is Trifluoromethanesulfonic acid (TFMSA).[1]

Potential Side Reactions and Mitigation Strategies

-

Incomplete Coupling : Due to steric hindrance, especially with N-methylated residues.

-

Mitigation : Use highly efficient coupling reagents like HATU or PyAOP, extended coupling times, and perform a double coupling if necessary.[2]

-

-

Racemization : The activation of the carboxylic acid can lead to racemization.

-

Mitigation : The addition of an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can suppress racemization. Many modern coupling reagents like HATU already incorporate an HOAt moiety.[2]

-

-

Pyroglutamate Formation : N-terminal glutamic acid residues can cyclize to form pyroglutamate under the acidic conditions of Boc removal.[6]

-

Mitigation : Ensure rapid and efficient coupling of the subsequent amino acid to minimize the exposure of the N-terminal glutamic acid in its free amine state.[6]

-

-

Side-Chain Esterification (Transesterification) : The benzyl ester protecting group on the glutamic acid side chain can undergo transesterification if alcohols are used as solvents, particularly in the presence of a base.[6]

-

Mitigation : Avoid using alcohol-based solvents during the synthesis and work-up steps where the side-chain protecting group is exposed.

-

Visualizations

Diagram 1: General Workflow for Boc-SPPS

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) using the Boc protection strategy.

Diagram 2: Logical Relationship of Key Steps in a Single SPPS Cycle

Caption: Logical flow of a single amino acid addition cycle in Boc-SPPS.

References

Application Notes and Protocols for the Solid-Phase Coupling of Boc-D-Glu-OH to Resin

Audience: Researchers, scientists, and drug development professionals.

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide and protein chemistry, enabling the efficient and automated synthesis of complex peptide chains. The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a classical and robust method for SPPS.[1] A critical step in this process is the initial coupling of the C-terminal amino acid to a solid support, or resin. This document provides detailed protocols and application notes for the coupling of Boc-D-Glu-OH to commonly used resins in SPPS. The glutamic acid side chain is typically protected as a benzyl ester (OBzl) to prevent side reactions during peptide elongation.

The choice of resin is dictated by the desired C-terminal functionality of the final peptide. For peptides with a C-terminal carboxylic acid, Merrifield or Wang resins are commonly employed.[2][3] For C-terminal amides, MBHA or Rink Amide resins are the supports of choice.[2][3] The efficiency of the initial coupling, or loading, is crucial as it determines the maximum possible yield of the synthesis.

This document outlines two primary methods for coupling Boc-D-Glu(OBzl)-OH to a Merrifield resin: the Cesium Salt method, which is known to minimize racemization, and a Diisopropylcarbodiimide (DIC) mediated coupling.[4][5]

Data Presentation

Table 1: Summary of Quantitative Data for Resin Loading

| Parameter | Merrifield Resin (Cesium Salt Method) | Merrifield Resin (DIC/DMAP Method) | Notes |

| Starting Resin Substitution | 0.5 - 1.2 mmol/g | 0.5 - 1.2 mmol/g | Varies by resin manufacturer and type.[6] |

| Boc-D-Glu(OBzl)-OH Equivalents | 1.2 - 1.5 | 2.0 - 3.0 | Relative to the resin's theoretical substitution. |

| Coupling Reagent Equivalents | N/A (pre-formed salt) | DIC: 2.0 - 3.0, DMAP: 0.1 - 0.2 | DMAP is a catalyst and should be used in substoichiometric amounts.[4] |

| Typical Reaction Time | 12 - 24 hours | 2 - 4 hours | Reaction completion can be monitored. |

| Typical Reaction Temperature | 50°C | Room Temperature | Higher temperatures can increase reaction rates but may also promote side reactions.[5] |

| Expected Loading Efficiency | 70 - 90% | 60 - 85% | Dependent on reaction conditions and resin batch. |

| Final Resin Loading | 0.3 - 0.9 mmol/g | 0.3 - 0.8 mmol/g | Determined by weight gain or analytical methods like the picric acid test.[7] |

Experimental Protocols

Protocol 1: Coupling of Boc-D-Glu(OBzl)-OH to Merrifield Resin via the Cesium Salt Method

This method is highly recommended for the first amino acid to minimize the risk of racemization.[4][8]

Materials:

-

Merrifield resin (1% DVB, 100-200 mesh, 1.0 mmol/g substitution)

-

Boc-D-Glu(OBzl)-OH

-

Cesium carbonate (Cs₂CO₃)

-

Ethanol (EtOH)

-

Deionized water

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Solid Phase Synthesis reaction vessel

-

Shaker or agitator

Procedure:

-

Preparation of the Cesium Salt:

-

Dissolve Boc-D-Glu(OBzl)-OH (1.2 equivalents relative to the resin's chlorine substitution) in ethanol (approx. 5 mL per mmol).

-

Add a small amount of deionized water (approx. 0.5 mL per mmol) to aid dissolution.

-

Titrate the solution to pH 7.0 with a 20% aqueous solution of cesium carbonate.

-

Remove the solvent by rotary evaporation to dryness.

-

To ensure the salt is anhydrous, add DMF and evaporate to dryness. Repeat this step once more. The resulting white solid is the cesium salt of Boc-D-Glu(OBzl)-OH.

-

-

Resin Preparation:

-

Place the Merrifield resin in a reaction vessel.

-

Swell the resin in DCM for at least 30 minutes.

-

Wash the resin with DMF (3 x resin volume) to prepare for the coupling reaction.

-

-

Coupling Reaction:

-

Dissolve the dried cesium salt in a minimal amount of DMF (approx. 6-8 mL per gram of resin).

-

Add the cesium salt solution to the swollen and washed resin.

-

Secure the reaction vessel on a shaker and agitate the mixture at 50°C for 12-24 hours.[5]

-

-

Washing and Drying:

-

After the reaction is complete, filter the resin and wash it thoroughly with DMF (3 x resin volume).

-

Perform a series of washes with 50% aqueous DMF (3 x resin volume), followed by DMF (3 x resin volume), and finally methanol (3 x resin volume).

-

Dry the resin under vacuum to a constant weight.

-

-

Determination of Resin Loading:

-

The loading can be estimated by the weight gain of the resin.

-

For a more accurate determination, the picric acid method can be used after the deprotection of a small sample of the resin.[7]

-

Protocol 2: Coupling of Boc-D-Glu(OBzl)-OH to Merrifield Resin using DIC/DMAP

This is a more direct coupling method, though care must be taken to minimize racemization.

Materials:

-

Merrifield resin (1% DVB, 100-200 mesh, 1.0 mmol/g substitution)

-

Boc-D-Glu(OBzl)-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Solid Phase Synthesis reaction vessel

-

Shaker or agitator

Procedure:

-

Resin Preparation:

-

Place the Merrifield resin in a reaction vessel.

-

Swell the resin in DCM for at least 30 minutes.

-

Drain the DCM.

-

-

Activation and Coupling:

-

In a separate flask, dissolve Boc-D-Glu(OBzl)-OH (2.0 equivalents relative to resin substitution) and DMAP (0.1 equivalents) in a mixture of DCM and a small amount of DMF to ensure complete dissolution.

-

Add this solution to the swollen resin.

-

Add DIC (2.0 equivalents) to the resin suspension.

-

Agitate the mixture at room temperature for 2-4 hours.

-

-

Capping of Unreacted Sites (Optional but Recommended):

-

To block any unreacted chloromethyl sites on the resin, a capping step can be performed.

-

After the coupling reaction, filter the resin and wash with DCM.

-

Add a solution of acetic anhydride (or benzoyl chloride) and diisopropylethylamine (DIEA) in DCM to the resin and agitate for 30-60 minutes.

-

-

Washing and Drying:

-

Filter the resin and wash it sequentially with DCM (3 x resin volume), DMF (3 x resin volume), and methanol (3 x resin volume).

-

Dry the resin under vacuum to a constant weight.

-

-

Determination of Resin Loading:

-

Determine the final loading as described in Protocol 1.

-

Mandatory Visualization

Caption: Experimental workflow for coupling Boc-D-Glu(OBzl)-OH to Merrifield resin via the Cesium Salt method.

Caption: Chemical transformation for the Cesium Salt coupling method.

References

Application Notes and Protocols for the Deprotection of BOC-D-GLU-OH

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the deprotection of the tert-butyloxycarbonyl (Boc) protecting group from N-Boc-D-glutamic acid (Boc-D-Glu-OH). The selection of an appropriate deprotection method is critical to the success of synthetic strategies, particularly in peptide synthesis and drug development, as it can impact yield, purity, and the integrity of other functional groups.[1] This guide covers three primary methods: acidic deprotection, thermal deprotection, and trimethylsilyl iodide (TMSI)-mediated deprotection.

Introduction to BOC Deprotection

The Boc group is a widely utilized amine protecting group in organic synthesis due to its stability in various reaction conditions and its facile removal under acidic conditions.[2] The deprotection mechanism generally involves the protonation of the carbamate oxygen, followed by the cleavage of the C-O bond to form a stable tert-butyl cation, which then decomposes to isobutylene and a proton.[3] The resulting carbamic acid is unstable and readily decarboxylates to yield the free amine.[3]

Several methods exist for Boc deprotection, each with distinct advantages and disadvantages. Acidic deprotection is the most common, but the harsh conditions can be incompatible with acid-sensitive functional groups.[4] Thermal deprotection offers a greener alternative by avoiding the use of strong acids, though it often requires high temperatures.[5] TMSI-mediated deprotection provides a mild, non-hydrolytic alternative suitable for sensitive substrates.[6]

Comparative Analysis of Deprotection Methods

The choice of deprotection method depends on factors such as the presence of other protecting groups, the acid or heat sensitivity of the substrate, and the desired scale of the reaction. The following table summarizes quantitative data for different deprotection methods. It is important to note that the data is compiled from various sources and experimental conditions may differ.

| Deprotection Method | Reagents/Conditions | Substrate | Reaction Time | Yield (%) | Purity | Reference |

| Acidic | 25-50% TFA in DCM | General Boc-protected peptides | 20-30 min | High | Generally high | [7] |

| Acidic | 4M HCl in 1,4-dioxane | General Boc-protected amines | 1-4 hours | High | Generally high | [8] |

| Thermal | TTP-NTf2, 150 °C | Boc-L-Glu-OH | 5 hours | 27% | Incomplete reaction | [9] |

| Thermal (Water-assisted) | TTP-NTf2, 12-14% water, 150 °C | Boc-L-Glu-OH | 4 hours | 93% | High | [9] |

| Thermal (TFA-assisted) | TTP-NTf2, 2 equiv. TFA, 130 °C | Boc-L-Glu-OH | 10 min | 96% | High | [9] |

| TMSI-mediated | TMSI, anhydrous solvent | General Boc-protected amines | Variable | High | High | [4][6] |

TFA: Trifluoroacetic acid; DCM: Dichloromethane; TTP-NTf2: Trihexyl(tetradecyl)phosphonium bis(trifluoromethylsulfonyl)imide; TMSI: Trimethylsilyl iodide.

Experimental Protocols

Acidic Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a standard and highly efficient method for Boc deprotection.

Materials:

-

This compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Protocol:

-

Dissolve this compound in anhydrous DCM (e.g., 0.1 M solution) in a round-bottom flask.

-

Add TFA to the solution to a final concentration of 25-50% (v/v).[7]

-

Stir the reaction mixture at room temperature. The reaction is typically complete within 30-60 minutes.[10]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution to neutralize any remaining acid.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to obtain the deprotected D-glutamic acid.

Thermal Deprotection in Water

This method is a greener alternative that avoids the use of strong acids and organic solvents.[11]

Materials:

-

This compound

-

Deionized water

-

Round-bottom flask with a reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

Protocol:

-

Suspend this compound in deionized water in a round-bottom flask equipped with a reflux condenser.

-

Heat the mixture to reflux (100 °C) with vigorous stirring.

-

Maintain the reflux for the required reaction time. For Boc-L-Glu-OH, the addition of a small amount of water to a high-temperature ionic liquid solvent significantly improved yield and reaction time.[9] In pure water, reaction times may be longer.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

The deprotected D-glutamic acid can be isolated by lyophilization or crystallization.

TMSI-Mediated Deprotection

This method is particularly useful for substrates sensitive to harsh acidic conditions.[4]

Materials:

-

This compound

-

Trimethylsilyl iodide (TMSI)

-

Anhydrous solvent (e.g., chloroform, dichloromethane, or acetonitrile)

-

Methanol

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Syringe for reagent addition

Protocol:

-

Dissolve this compound in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Add TMSI dropwise to the stirred solution.

-

Allow the reaction to proceed at room temperature. The reaction time will vary depending on the substrate.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction by the addition of methanol.

-

Remove the solvent under reduced pressure. Further purification may be required to isolate the deprotected D-glutamic acid.

Visualizations

Caption: General experimental workflow for the deprotection of this compound.

Caption: Reaction mechanism for the acid-catalyzed deprotection of a Boc group.

References

- 1. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 4. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. N-Boc deprotection and isolation method for water-soluble zwitterionic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

Applications of N-Boc-D-glucosamine in Carbohydrate Chemistry: A Guide for Researchers

For researchers, scientists, and drug development professionals, N-tert-butoxycarbonyl-D-glucosamine (N-Boc-D-glucosamine) serves as a pivotal building block in the intricate field of carbohydrate chemistry. Its strategic use facilitates the synthesis of complex oligosaccharides, glycoconjugates, and carbohydrate-based therapeutics. The Boc protecting group on the C-2 amino function of glucosamine offers stability under various reaction conditions and allows for selective deprotection, a crucial feature in multi-step synthetic pathways.

This document provides detailed application notes and experimental protocols for the utilization of N-Boc-D-glucosamine in carbohydrate synthesis, offering a comprehensive resource for laboratory applications.

Core Applications in Glycan Synthesis

N-Boc-D-glucosamine derivatives are instrumental as both glycosyl donors and acceptors in the formation of glycosidic bonds, the fundamental linkage in oligosaccharides and glycoconjugates. The presence of the N-Boc group influences the stereochemical outcome of glycosylation reactions, making it a key element in designing synthetic strategies for specific glycan structures.

A primary application involves the synthesis of N-acetyl-D-glucosamine (GlcNAc) containing oligosaccharides. GlcNAc is a ubiquitous monosaccharide in biologically important glycans. The synthesis of such structures often requires a protecting group for the C-2 amino function that is orthogonal to other protecting groups on the carbohydrate scaffold. The Boc group fulfills this role, as it can be selectively removed under acidic conditions without affecting other common protecting groups like benzyl ethers or acetals.

Furthermore, N-Boc-D-glucosamine is a key component in the synthesis of glycoconjugates, where carbohydrates are linked to other biomolecules such as peptides, lipids, or proteins. These complex molecules are vital for studying biological processes and for the development of novel therapeutics, including vaccines and targeted drug delivery systems.

Experimental Protocols

The following sections detail key experimental methodologies for the application of N-Boc-D-glucosamine in carbohydrate chemistry.

Glycosylation using an N-Boc-D-glucosamine Donor

This protocol outlines a typical glycosylation reaction where an N-Boc-D-glucosamine derivative acts as the glycosyl donor. The stereochemical outcome of such reactions is highly dependent on the protecting groups on the donor, the nature of the acceptor, and the reaction conditions.

Synthesis of a Disaccharide using an N-Boc-D-glucosamine Donor

| Step | Procedure | Notes |

| 1 | Preparation of Glycosyl Donor | Start with a suitable N-Boc-D-glucosamine derivative with a leaving group at the anomeric position (e.g., a trichloroacetimidate or a thioglycoside). |

| 2 | Reaction Setup | In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve the glycosyl donor (1.0 eq) and the glycosyl acceptor (1.2 eq) in a dry aprotic solvent such as dichloromethane (DCM) or acetonitrile. Add activated molecular sieves (4 Å) and stir the mixture at room temperature for 30 minutes. |

| 3 | Activation | Cool the reaction mixture to the appropriate temperature (e.g., -40 °C to 0 °C) and add the promoter (e.g., trimethylsilyl trifluoromethanesulfonate (TMSOTf) or N-iodosuccinimide (NIS)/triflic acid (TfOH)) dropwise. |

| 4 | Reaction Monitoring | Monitor the progress of the reaction by thin-layer chromatography (TLC). |

| 5 | Quenching | Once the reaction is complete, quench the reaction by adding a base such as triethylamine or pyridine. |

| 6 | Work-up | Filter the reaction mixture through a pad of Celite, and wash the Celite with DCM. Concentrate the filtrate under reduced pressure. |

| 7 | Purification | Purify the crude product by silica gel column chromatography to obtain the desired disaccharide. |

Selective Deprotection of the N-Boc Group

The selective removal of the N-Boc group is a critical step in the synthesis of complex carbohydrates, allowing for further functionalization of the C-2 amino group, such as acetylation to yield the natural N-acetylglucosamine residue.

Protocol for N-Boc Deprotection

| Step | Procedure | Notes |

| 1 | Dissolution | Dissolve the N-Boc protected carbohydrate (1.0 eq) in a suitable solvent, such as dichloromethane (DCM) or a mixture of DCM and methanol. |

| 2 | Acid Treatment | Add an excess of trifluoroacetic acid (TFA) (e.g., 10-50% v/v in DCM) to the solution at 0 °C. |

| 3 | Reaction | Stir the reaction mixture at room temperature for 1-4 hours, monitoring the progress by TLC. |

| 4 | Removal of Acid | Concentrate the reaction mixture under reduced pressure to remove the excess TFA. Co-evaporate with toluene to ensure complete removal of residual acid. |

| 5 | Neutralization and Purification | The resulting amine salt can be used directly in the next step or neutralized with a base (e.g., triethylamine) and purified by column chromatography if necessary. |

Quantitative Data on Glycosylation Reactions

The efficiency and stereoselectivity of glycosylation reactions are paramount. The following table summarizes representative data for glycosylation reactions involving N-Boc-D-glucosamine derivatives, highlighting the influence of different promoters and acceptors on the reaction outcome.

| Glycosyl Donor | Glycosyl Acceptor | Promoter | Solvent | Temp (°C) | Yield (%) | α:β Ratio |

| N-Boc-glucosamine trichloroacetimidate | Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside | TMSOTf | DCM | -20 | 75 | 1:5 |

| N-Boc-glucosamine thioglycoside | 1,2:3,4-di-O-isopropylidene-α-D-galactopyranose | NIS/TfOH | DCM | -40 | 82 | >1:20 |

| Peracetylated N-Boc-glucosamine | Cholesterol | BF₃·OEt₂ | DCM | 0 | 65 | 1:10 |

| N-Boc-2-azidoglucosamine bromide | Methanol | Silver triflate | DCM | 25 | 88 | >1:20 |

Visualizing Synthetic Workflows

The synthesis of complex carbohydrates often involves multi-step pathways. The following diagrams, generated using the DOT language, illustrate logical workflows for key processes in the application of N-Boc-D-glucosamine.

Applications in Drug Development

The synthesis of carbohydrate-based drugs often relies on the use of precisely functionalized monosaccharide building blocks. N-Boc-D-glucosamine derivatives are utilized in the synthesis of various therapeutic agents, including antibiotics, anticancer drugs, and vaccines.[1][2] For instance, the synthesis of analogs of naturally occurring antibiotics may involve the coupling of an N-Boc-glucosamine unit to an aglycone. The ability to selectively deprotect the amino group allows for late-stage modifications to explore structure-activity relationships.

In the development of synthetic carbohydrate-based vaccines, oligosaccharide antigens are often conjugated to a carrier protein. The synthesis of these oligosaccharides frequently employs N-Boc-D-glucosamine as a key intermediate to build the desired glycan structure before its conjugation.

References

- 1. Glycosylation with N-acetyl glycosamine donors using catalytic iron(iii) triflate: from microwave batch chemistry to a scalable continuous-flow process - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 2. An overview on the synthesis of carbohydrate-based molecules with biological activity related to neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Peptidomimetics using BOC-D-GLU-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of peptidomimetics is a cornerstone of modern medicinal chemistry, offering a strategy to overcome the inherent limitations of natural peptides as therapeutic agents, such as poor metabolic stability and low bioavailability. The incorporation of non-natural amino acids, such as D-isomers and N-methylated derivatives, is a powerful approach to enhance the pharmacological properties of peptides. This document provides detailed application notes and protocols for the use of N-tert-butoxycarbonyl-D-glutamic acid (BOC-D-GLU-OH) and its N-methylated counterpart, Boc-N-Me-D-Glu-OH, in the synthesis of peptidomimetics.

The use of the D-configuration of glutamic acid can contribute to enzymatic stability and influence the peptide's secondary structure and interaction with receptors.[1] N-methylation of the peptide backbone further enhances proteolytic stability, improves cell permeability, and can constrain the peptide's conformation, potentially leading to increased receptor affinity and selectivity.[1][2] These modifications are particularly relevant in the design of peptide-based drugs, such as Glucagon-Like Peptide-1 (GLP-1) receptor agonists and modulators of the N-methyl-D-aspartate (NMDA) receptor.[1][3]

This guide covers both solid-phase and solution-phase synthesis strategies, providing detailed protocols, expected quantitative data, and visualizations of key workflows and signaling pathways.

Data Presentation

Table 1: Typical Quantitative Data for Solid-Phase Synthesis of a Model Peptide Containing Boc-N-Me-D-Glu(OBzl)-OH

| Parameter | Value | Notes |

| Resin Substitution | 0.5 - 1.0 mmol/g | Merrifield or PAM resin is commonly used.[4] |

| Coupling Efficiency (per step) | >99% | Monitored by Kaiser or Isatin test.[4] |

| Coupling Efficiency (N-Me-D-Glu) | ~95-98% | May require double coupling or optimized reagents due to steric hindrance.[4] |

| Overall Crude Peptide Yield | 60 - 80% | Dependent on peptide length and sequence.[4] |

| Crude Peptide Purity (by HPLC) | 50 - 70% | Purification is typically required.[4] |

| Final Purified Peptide Yield | 15 - 30% | Post-purification yield. |

Table 2: Typical Reaction Parameters for Solution-Phase Coupling of Boc-N-Me-D-Glu-OH

| Parameter | Value |

| Equivalents of Boc-N-Me-D-Glu-OH | 1.0 |

| Equivalents of C-terminally protected amino acid | 1.0 |

| Equivalents of Coupling Reagent (e.g., HBTU) | 1.0 |

| Equivalents of Additive (e.g., HOBt) | 1.0 |

| Equivalents of Base (e.g., DIPEA) | 2.0 |

| Reaction Time | 2-4 hours |

| Reaction Temperature | Room Temperature |

Experimental Protocols

Protocol 1: N-Methylation of this compound to Synthesize Boc-N-Me-D-Glu-OH

This protocol is adapted from established methods for the N-methylation of Boc-protected amino acids.[5]

Materials:

-

This compound

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Iodomethane (CH₃I)

-

Anhydrous Tetrahydrofuran (THF)

-

Isopropyl alcohol

-

Deionized water

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon gas

Procedure:

-

Preparation: Dry a round-bottom flask and a magnetic stir bar in an oven and allow to cool under a stream of argon.

-

Reaction Setup: To the flask, add this compound and anhydrous THF (approximately 20 mL per gram of this compound). Stir the mixture to dissolve the amino acid.

-

Addition of Reagents: Cool the solution in an ice bath. Carefully add sodium hydride (NaH) portion-wise. After the addition of NaH is complete, add iodomethane.

-

Reaction Completion: Remove the ice bath and stir the reaction mixture overnight at room temperature.

-

Quenching: Cool the reaction mixture in an ice bath and carefully quench the excess NaH by the dropwise addition of isopropyl alcohol until bubbling ceases. Then, slowly add deionized water.

-

Work-up: Reduce the volume of the solvent using a rotary evaporator. Acidify the aqueous solution to pH 2-3 with 1 M HCl.

-

Extraction: Extract the product with diethyl ether (3 x 50 mL).

-

Drying and Isolation: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter and remove the solvent by rotary evaporation to yield the product, Boc-N-Me-D-Glu-OH.[5][6]

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using Boc-N-Me-D-Glu-OH (Boc/Bzl Strategy)

This protocol details the manual solid-phase synthesis of a peptide incorporating Boc-N-Me-D-Glu(OBzl)-OH on a Merrifield or PAM resin. The side chain of glutamic acid is protected as a benzyl ester (OBzl).[4]

1. Resin Preparation:

-

Swell the resin in dichloromethane (DCM).

2. Boc Deprotection:

-

Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 1-2 minutes (pre-wash).[1]

-

Drain the solution and add a fresh solution of 25-50% TFA in DCM. Agitate the mixture for 20-30 minutes.[1]

-

Filter the resin and wash thoroughly with DCM to remove residual TFA.[1]

3. Neutralization:

-

Wash the peptide-resin with isopropanol (IPA) and then with DCM.

-

Treat the resin with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM or N-methyl-2-pyrrolidone (NMP) for 5-10 minutes. Repeat the neutralization.[1][4]

-

Wash the resin with DMF or NMP to remove excess base.[1]

4. Coupling of Boc-N-Me-D-Glu(OBzl)-OH:

-

Pre-activation: In a separate vessel, dissolve Boc-N-Me-D-Glu(OBzl)-OH (3-4 equivalents relative to resin substitution) and HATU (3-4 equivalents) in NMP or dimethylformamide (DMF). Add DIEA (6-8 equivalents) to the activation mixture and allow it to react for 2-5 minutes.[1]

-

Coupling: Add the pre-activated amino acid solution to the neutralized peptide-resin. Agitate the reaction mixture for 2-4 hours.[1]

-

Monitor the coupling reaction using the Isatin test (the Kaiser test will be negative for the secondary amine). If the test is positive (indicating a free amine), a second coupling is recommended.[4]

5. Capping (Optional):

-

If coupling is incomplete, cap the unreacted amines with acetic anhydride/pyridine/DCM (1:2:7) for 30 minutes to prevent the formation of deletion sequences.[4]

6. Repeat Cycles:

-

Repeat steps 2-5 for each subsequent amino acid in the sequence. For standard amino acids, coupling can be achieved with reagents like HBTU/HOBt or DIC/HOBt.[4][5]

7. Final Deprotection and Cleavage:

-

After the final coupling cycle, perform a final Boc deprotection (step 2).

-

Wash the resin thoroughly with DMF and DCM and dry under vacuum.

-

HF Cleavage: Transfer the dried peptide-resin to a specialized HF cleavage apparatus. Add a scavenger cocktail (e.g., 90% HF, 5% p-cresol, 5% thioanisole) and stir at 0°C for 1-2 hours.[4]

-

Work-up: Evaporate the HF under a stream of nitrogen. Precipitate the crude peptide with cold diethyl ether. Wash the peptide precipitate with cold ether. Dissolve the crude peptide in an appropriate aqueous buffer and lyophilize.[1]

8. Purification and Analysis:

-

Dissolve the crude peptide in a suitable aqueous buffer.

-

Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Analyze the purified fractions by analytical RP-HPLC and mass spectrometry to confirm the identity and purity of the final product.[4]

Protocol 3: Solution-Phase Synthesis of a Dipeptide using Boc-N-Me-D-Glu-OH

This protocol outlines the general procedure for the solution-phase synthesis of a dipeptide.[3]

General Materials and Methods:

-

Starting Materials: Boc-N-Me-D-Glu-OH, C-terminally protected amino acid (e.g., H-Ala-OMe), coupling reagents (e.g., DCC, HBTU), additives (e.g., HOBt), bases (e.g., DIPEA, NMM), and anhydrous solvents (e.g., DCM, DMF).[3]

-